REACTION_CXSMILES
|
[Cl-].[Na+].[CH3:3][NH:4][C:5](=[N:8][N+:9]([O-:11])=[O:10])OC.[OH-].[Na+].[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][NH2:22])=[CH:17][N:16]=1.Cl>O>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][NH:22][C:5]([NH:4][CH3:3])=[N:8][N+:9]([O-:11])=[O:10])=[CH:17][N:16]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CNC(OC)=N[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.93 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was cooled to −10 degree centigrade
|
Type
|
ADDITION
|
Details
|
was further added to the suspension
|
Type
|
STIRRING
|
Details
|
The solution was stirred at −10 degree centigrade for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
heated to 20 degree centigrade
|
Type
|
STIRRING
|
Details
|
further stirred for 6 hours
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)CNC(=N[N+](=O)[O-])NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |